molecular formula C8H14O3 B11919302 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran

Cat. No.: B11919302
M. Wt: 158.19 g/mol
InChI Key: FSJPDLYSFQMHHV-JAMMHHFISA-N
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Description

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran (CAS: 64244-53-7) is a chiral compound featuring a tetrahydropyran (THP) ring substituted with an epoxide (oxirane)-containing methoxy group. Its synthesis typically involves the acid-catalyzed reaction of glycidol with dihydropyran (DHP) in dichloromethane, followed by purification via flash chromatography . The compound exists as a 1:1 diastereomeric mixture due to the stereogenic center in the oxirane moiety, making it a versatile intermediate in organic synthesis, particularly for introducing protected hydroxyl groups or epoxide functionalities into complex molecules . Key spectral data include distinct $ ^1H $ NMR signals at δ 2.68–2.78 ppm (epoxide protons) and $ ^{13}C $ NMR resonances for the THP and oxirane carbons, confirming its structure .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-[[(2S)-oxiran-2-yl]methoxy]oxane

InChI

InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m0/s1

InChI Key

FSJPDLYSFQMHHV-JAMMHHFISA-N

Isomeric SMILES

C1CCOC(C1)OC[C@@H]2CO2

Canonical SMILES

C1CCOC(C1)OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced under appropriate conditions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the epoxide can yield various substituted tetrahydropyran derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an important precursor in the synthesis of various bioactive molecules. For instance, it can be utilized in the development of histone deacetylase inhibitors, which are significant in cancer therapy. These inhibitors can modulate gene expression by altering the acetylation state of histones, thus influencing cancer cell proliferation and survival .

Pharmaceutical Development

Research has indicated that derivatives of tetrahydro-2H-pyran exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of functionalized tetrahydro-2H-pyran derivatives has been explored for their potential as drug candidates targeting central nervous system disorders .

Asymmetric Synthesis

The compound is also involved in asymmetric synthesis processes, where it can be used to produce chiral intermediates. This is particularly relevant in the pharmaceutical industry, where the chirality of compounds often correlates with their biological activity .

Case Studies

StudyApplicationFindings
Histone Deacetylase Inhibitors Synthesis using 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyranDemonstrated efficacy in inhibiting tumor growth in vitro .
Antimicrobial Activity Derivatives synthesized from tetrahydro-2H-pyranShowed significant antimicrobial effects against various pathogens .
CNS Disorder Treatment Development of tetrahydronaphthalene-based compoundsExhibited promising results in preclinical models for treating Parkinson’s disease .

Mechanism of Action

The mechanism of action of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran involves its reactivity as an epoxide. The strained three-membered ring of the oxirane is highly susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic transformations to create more complex structures.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of THP Derivatives

Compound Name Substituent Key Structural Feature Molecular Formula Reference
2-((S)-Oxiran-2-ylmethoxy)-THP (S)-Epoxide-containing methoxy Chiral epoxide, THP ring C$9$H${14}$O$_3$
2-((R)-Oxiran-2-ylmethoxy)-THP (R)-Epoxide-containing methoxy Enantiomeric epoxide configuration C$9$H${14}$O$_3$
2-(3-Bromopropoxy)-THP 3-Bromopropoxy Latent alcohol functionality C$8$H${15}$BrO$_2$
2-(2-Methoxyethoxy)-THP 2-Methoxyethoxy Ether-linked methoxy group C$8$H${16}$O$_3$
2-(4-Methylphenoxy)-THP 4-Methylphenoxy Aromatic substitution C${12}$H${16}$O$_2$

Key Observations :

  • Stereochemical Impact : The (S)-epoxide configuration in the target compound contrasts with the (R)-epoxide in its enantiomer (CAS: 6723-30-4), leading to divergent reactivity in stereoselective reactions .
  • Reactivity: Epoxide-containing THP derivatives (e.g., the target compound) exhibit higher electrophilicity compared to non-epoxide ethers (e.g., 2-(2-methoxyethoxy)-THP), enabling nucleophilic ring-opening reactions for functionalization .
  • Functional Group Utility: Brominated derivatives (e.g., 2-(3-bromopropoxy)-THP) serve as alkylating agents, while aromatic-substituted THPs (e.g., 2-(4-methylphenoxy)-THP) are used in materials science .

Key Observations :

  • The target compound’s lower yield (30%) compared to brominated or alkoxy THPs (80–90%) reflects the challenges in stereochemical control during epoxide formation .
  • High-purity isolation (>95%) is achieved via flash chromatography or column purification across all analogues .

Material Science :

  • Aromatic-substituted THPs (e.g., 2-(4-methylphenoxy)-THP) exhibit thermal stability, making them candidates for polymer additives .

Catalytic Studies :

  • Epoxide-containing THPs participate in asymmetric cycloadditions when paired with chiral cobalt catalysts, highlighting their role in stereoselective synthesis .
Physicochemical Properties

Table 3: Thermodynamic and Spectroscopic Data

Compound Name ΔvapH° (kJ/mol) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference
2-((S)-Oxiran-2-ylmethoxy)-THP - 2.68–2.78 (epoxide), 3.15–3.55 (THP) 65.2 (epoxide C), 98.4 (THP C)
2-(2-Methoxyethoxy)-THP 60.0 ± 2.0 3.38–3.55 (OCH$_2$), 1.47–1.90 (THP) 72.1 (OCH$_2$), 99.1 (THP C)
2-(4-Methylphenoxy)-THP - 6.80–7.20 (aromatic), 3.70–4.20 (THP) 114.5 (aromatic C), 100.2 (THP C)

Key Observations :

  • Evaporation enthalpy (ΔvapH°) data for 2-(2-methoxyethoxy)-THP (60.0 kJ/mol) indicate higher volatility compared to epoxide-containing analogues .
  • $ ^{13}C $ NMR reliably distinguishes between epoxide (65–70 ppm) and ether (70–100 ppm) carbons across derivatives .

Biological Activity

2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with epoxides. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), confirming the structure and purity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa13

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)
MCF-725
HeLa30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Line Studies

Another study involved treating MCF-7 cells with varying concentrations of the compound. The findings revealed that higher concentrations led to increased apoptosis rates, with flow cytometry confirming significant changes in cell cycle distribution .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran?

The synthesis typically involves epoxidation and etherification steps. For example, Allenylmagnesium bromide and propargyl bromide can generate intermediates via nucleophilic addition, followed by epoxidation using magnesium oxide in ether. Purification via column chromatography (e.g., silica gel) yields high-purity products (>97%) with stereochemical integrity . Prins cyclization is another viable strategy, utilizing acid catalysts (e.g., BF₃·OEt₂) to promote ring formation under controlled temperatures .

Q. How can NMR spectroscopy validate the stereochemistry of this compound?

¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, coupling constants (e.g., J values) in ¹H NMR distinguish axial vs. equatorial substituents on the tetrahydropyran (THP) ring. In diastereomeric mixtures, splitting patterns and chemical shifts for epoxy-methoxy protons (δ ~3.0–4.5 ppm) resolve enantiomeric excess. Cross-validation with COSY and NOESY experiments further clarifies spatial arrangements .

Q. What reaction conditions optimize the stability of the epoxide ring during synthesis?

Epoxide stability is sensitive to pH and temperature. Reactions should avoid strong acids/bases and excessive heat (>60°C). Anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) minimize hydrolysis. Catalytic amounts of MgO or CaCO₃ can buffer acidic byproducts, preserving the epoxide .

Advanced Research Questions

Q. How do diastereoselective catalysts influence the stereochemical outcome of THP derivatives?

Copper(II)–bisphosphine complexes enable stereocontrol in THP synthesis. For example, chiral ligands (e.g., L3 in ) direct nucleophilic attack to specific positions, yielding diastereomeric ratios >5:1. Computational modeling (DFT) predicts transition-state geometries, guiding ligand design for enantioselectivity .

Q. What strategies resolve contradictions in reaction yields when scaling up multi-step syntheses?

Scale-up challenges include mass transfer limitations and intermediate instability . Continuous flow reactors improve heat/mass transfer for Prins cyclization, enhancing reproducibility. Real-time monitoring (e.g., inline IR spectroscopy) detects intermediates, enabling rapid optimization .

Q. How can computational tools predict feasible synthetic routes for novel THP derivatives?

Retrosynthesis algorithms (e.g., Template_relevance models) analyze databases like Reaxys to propose routes. For example, AI-powered platforms prioritize one-step pathways using epoxide-opening reactions or THP-protecting groups. Plausibility scores (>0.01) filter high-confidence routes, validated via DFT calculations .

Q. What analytical techniques differentiate regioisomers in THP-epoxide derivatives?

High-resolution MS (e.g., ESI-TOF) identifies mass differences between regioisomers. 2D NMR (HSQC, HMBC) maps through-space and through-bond correlations, resolving ambiguities. For example, cross-peaks between epoxy protons and THP carbons confirm connectivity .

Methodological Considerations

  • Purification : Column chromatography (hexane/EtOAc gradients) resolves diastereomers. Prep-HPLC is preferred for polar derivatives .
  • Reaction Monitoring : TLC (KMnO₄ staining) tracks epoxide integrity.
  • Safety : Epoxides are irritants—use PPE (gloves, goggles) and fume hoods .

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